molecular formula C17H19NSi B11851105 Indolizine, 2-phenyl-5-(trimethylsilyl)- CAS No. 143850-21-9

Indolizine, 2-phenyl-5-(trimethylsilyl)-

Cat. No.: B11851105
CAS No.: 143850-21-9
M. Wt: 265.42 g/mol
InChI Key: WPFRHEKWZITNKU-UHFFFAOYSA-N
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Description

2-Phenyl-5-(trimethylsilyl)indolizine is a chemical compound with the molecular formula C17H19NSi It belongs to the indolizine family, which is a class of heterocyclic compounds containing a fused pyrrole and pyridine ring The presence of a phenyl group and a trimethylsilyl group in its structure makes it a unique derivative of indolizine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(trimethylsilyl)indolizine can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For example, an Au-catalyzed method can introduce silyl groups into the indolizine skeleton. The reaction proceeds via an alkyne-vinylidene isomerization step followed by the 1,2-migration of the silyl group, resulting in the formation of the desired indolizine derivative .

Industrial Production Methods

While specific industrial production methods for 2-Phenyl-5-(trimethylsilyl)indolizine are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(trimethylsilyl)indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indolizine core.

    Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indolizine derivatives, while substitution reactions can produce a wide range of functionalized indolizines.

Scientific Research Applications

2-Phenyl-5-(trimethylsilyl)indolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(trimethylsilyl)indolizine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindolizine: Lacks the trimethylsilyl group, making it less sterically hindered.

    5-Trimethylsilylindolizine: Lacks the phenyl group, affecting its electronic properties.

    2-Phenyl-5-(trimethylgermyl)indolizine: Contains a trimethylgermyl group instead of a trimethylsilyl group, altering its reactivity.

Uniqueness

2-Phenyl-5-(trimethylsilyl)indolizine is unique due to the presence of both a phenyl group and a trimethylsilyl group

Properties

CAS No.

143850-21-9

Molecular Formula

C17H19NSi

Molecular Weight

265.42 g/mol

IUPAC Name

trimethyl-(2-phenylindolizin-5-yl)silane

InChI

InChI=1S/C17H19NSi/c1-19(2,3)17-11-7-10-16-12-15(13-18(16)17)14-8-5-4-6-9-14/h4-13H,1-3H3

InChI Key

WPFRHEKWZITNKU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC2=CC(=CN21)C3=CC=CC=C3

Origin of Product

United States

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